Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. They are ubiquitous in the environment, originating from both natural sources, such as forest fires and volcanic eruptions, and anthropogenic activities, including the incomplete combustion of fossil fuels and biomass. The scientific community has long been interested in PAHs due to their diverse chemical properties and significant environmental and biological implications. Research in this area is extensive, covering their environmental fate, toxicological profiles, and potential applications in materials science. Phenanthrene (B1679779), a three-ringed PAH, is a common subject of these studies, often serving as a model compound for understanding the behavior of more complex PAHs.
Significance of Phenanthrene and its Alkoxylated Derivatives in Contemporary Chemical Science
Phenanthrene and its derivatives are of considerable interest due to their wide range of biological activities and potential applications. Naturally occurring phenanthrenes, particularly those with hydroxyl and methoxy (B1213986) substituents (alkoxylated derivatives), have been isolated from various plant families, most notably Orchidaceae. nih.govcore.ac.uk These compounds have demonstrated a spectrum of biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation activities. nih.govcore.ac.uk
The position and nature of the substituent groups on the phenanthrene core are critical in determining the compound's biological efficacy. For instance, structure-activity relationship (SAR) studies on methoxy-phenanthrenequinones have revealed that the placement of methoxy groups significantly influences their cytotoxic potential against various cancer cell lines. nih.gov The synthesis of diverse polysubstituted phenanthrenes is an active area of research, with methods like transition-metal catalyzed cycloisomerization and photocatalyzed reactions being developed to create novel derivatives with tailored properties. nih.govbeilstein-journals.org
Scope and Research Objectives Pertaining to Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
Despite the rich chemistry of phenanthrene and its alkoxylated derivatives, "Phenanthrene, 2,3,4,5,6,7-hexamethoxy-" remains a scientific enigma. A thorough review of the current scientific literature reveals a significant lack of dedicated research on this specific molecule. There is no readily available information regarding its synthesis, physical and chemical properties, spectroscopic data, or potential biological activities.
Therefore, the primary research objective concerning this compound would be to fill this knowledge void. Key areas of investigation should include:
Development of a reliable synthetic route: Establishing an efficient method for the synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is the first crucial step.
Comprehensive characterization: Detailed analysis of its physical and chemical properties, including melting point, boiling point, solubility, and stability, is required.
Spectroscopic analysis: Thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and provide a reference for future studies.
Evaluation of biological activity: Screening the compound for various biological activities, such as cytotoxicity, antimicrobial, and anti-inflammatory effects, would be a logical progression, given the known properties of other methoxylated phenanthrenes.
The following data table summarizes the limited available information for Phenanthrene, 2,3,4,5,6,7-hexamethoxy-.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.38 g/mol |
| CAS Number | 52707-16-7 |
| Physical State | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Structure
3D Structure
Properties
CAS No. |
63557-97-1 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexamethoxyphenanthrene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3 |
InChI Key |
CYXJRWPMNYNYML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Hexamethoxyphenanthrene Systems
Established Synthetic Routes for Phenanthrene (B1679779) Core Structures
Several classical methods have been developed for the synthesis of the phenanthrene nucleus. These routes, while foundational, offer pathways that can be adapted for the creation of complex, substituted derivatives.
The Bardhan-Sengupta synthesis is a robust and widely recognized method for constructing the phenanthrene ring system. epa.govias.ac.in The general strategy involves the cyclization of a cyclohexanol (B46403) derivative attached to a benzene (B151609) ring, which is then aromatized, typically through selenium dehydrogenation at high temperatures. quimicaorganica.org A key advantage of this method is the regiospecific nature of the cyclization, which avoids the formation of isomeric byproducts often seen in Friedel-Crafts type reactions. quimicaorganica.org
For the synthesis of alkoxylated phenanthrenes, this method can be adapted by using precursors bearing the desired alkoxy substituents on the aromatic moieties. For instance, the synthesis could commence with an appropriately substituted β-phenethyl bromide and a substituted ethyl cyclohexanone-2-carboxylate. The choice of solvent and cation can be critical for the success of the initial alkylation step. zenodo.org While the original procedure noted difficulties with sodio enolates, subsequent studies found that using a combination of dimethylformamide (DMF) and benzene allows the reaction to proceed effectively. zenodo.org
Table 1: Key Features of the Bardhan-Sengupta Synthesis
| Feature | Description |
| Key Reaction | Cyclodehydration of a γ-aryl-substituted cyclohexanol derivative. |
| Final Step | Dehydrogenation (aromatization) using selenium or similar reagents. |
| Precursors | Substituted cyclohexanone (B45756) esters and substituted phenethyl halides. |
| Advantages | High regioselectivity, avoiding isomeric mixtures. quimicaorganica.org |
| Challenges | Harsh conditions for dehydrogenation; precursor availability. |
The Haworth synthesis is another cornerstone method for preparing phenanthrenes, typically starting from naphthalene (B1677914) and succinic anhydride. quimicaorganica.orgchemistry-online.com The multi-step process includes a Friedel-Crafts acylation, a Clemmensen or Wolff-Kishner reduction, a second intramolecular Friedel-Crafts cyclization, and a final dehydrogenation step. chemistry-online.comdrugfuture.com
A significant advantage of the Haworth synthesis is its flexibility, which allows for the preparation of a wide range of substituted phenanthrenes. spcmc.ac.in This can be achieved by:
Using substituted naphthalenes as the starting material.
Employing substituted succinic anhydrides.
Performing chemical modifications on the reaction intermediates. spcmc.ac.in
However, a notable drawback is that the initial Friedel-Crafts acylation of naphthalene can produce a mixture of regioisomers. quimicaorganica.org The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the desired isomer. For instance, acylation at temperatures above 60°C tends to favor substitution at the 2-position (beta) of naphthalene. quimicaorganica.org The final cyclization step can also lack selectivity, potentially leading to isomeric products, although one isomer is often minor. quimicaorganica.org
Table 2: Key Features of the Haworth Synthesis
| Feature | Description |
| Key Reactions | Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction. chemistry-online.comdrugfuture.com |
| Starting Materials | Naphthalene (or substituted naphthalene) and succinic anhydride. quimicaorganica.org |
| Advantages | Versatile, allowing for various substitution patterns. spcmc.ac.inacs.org |
| Challenges | Potential for isomeric mixtures in acylation and cyclization steps. quimicaorganica.org |
The Pschorr synthesis, or Pschorr cyclization, is an intramolecular substitution reaction that utilizes an aryldiazonium salt intermediate to form the phenanthrene ring. wikipedia.org The process typically begins with the diazotization of an appropriately positioned amino group on a stilbene (B7821643) derivative. The subsequent ring closure is catalyzed by copper powder, which facilitates the cleavage of nitrogen gas and the formation of an aryl radical. wikipedia.orgbrainly.in This radical then undergoes intramolecular cyclization to form the new ring, followed by rearomatization to yield the phenanthrene product. wikipedia.orgbrainly.in
This method is a variant of the Gomberg-Bachmann reaction and is particularly useful for synthesizing phenanthrenes and other fused ring systems. wikipedia.orgresearchgate.net While the reaction can sometimes suffer from low yields, modifications have been developed to improve its efficiency. researchgate.netacs.org The Pschorr synthesis offers a direct route to the phenanthrene core, and its applicability can be extended to substituted precursors, provided the functional groups are stable to the diazotization and cyclization conditions. rsc.org
Table 3: Key Features of the Pschorr Synthesis
| Feature | Description |
| Key Intermediate | Aryldiazonium salt. wikipedia.org |
| Catalyst | Typically copper powder. wikipedia.orgbrainly.in |
| Mechanism | Intramolecular radical cyclization. wikipedia.org |
| Advantages | Direct formation of the fused ring system. |
| Challenges | Can have low yields; requires specific precursor functionality (amino group). researchgate.net |
Targeted Synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
The synthesis of a molecule as densely functionalized as 2,3,4,5,6,7-hexamethoxyphenanthrene requires highly specific synthetic strategies. This involves either building the phenanthrene core from precursors already bearing the methoxy (B1213986) groups or introducing these groups regioselectively onto a pre-existing phenanthrene scaffold.
Achieving the precise 2,3,4,5,6,7-hexamethoxy substitution pattern is a complex task. A plausible approach involves a "build-up" strategy, where the phenanthrene core is constructed from two aromatic rings that already contain the required methoxy groups in the correct relative positions. For example, a Pschorr synthesis could be envisioned starting from a stilbene precursor built from two highly methoxylated benzene derivatives.
Alternatively, one could consider the stepwise functionalization of a simpler phenanthrene derivative. This would rely on the directing effects of existing methoxy groups to guide the regioselective introduction of subsequent substituents. This process might involve a sequence of reactions such as:
Nitration: Introduction of a nitro group, which can be a precursor to an amino or methoxy group.
Halogenation: Introduction of bromine or iodine, which can be converted to a methoxy group via a nucleophilic substitution or a metal-catalyzed coupling reaction.
Reduction and Diazotization: Conversion of a nitro group to an amino group, followed by diazotization and reaction with methanol (B129727) to install a methoxy group.
The synthesis of related polysubstituted phenanthrenes, such as 2,3,6,7-tetramethoxyphenanthren-9-amine, demonstrates that the synthesis of highly functionalized phenanthrene precursors is achievable. nih.gov Such precursors could serve as intermediates for the introduction of additional functional groups.
Modern synthetic methodologies offer new avenues for the construction of complex PAHs. nih.gov These advanced cyclization reactions could provide more efficient pathways to highly substituted phenanthrene systems.
One such method is the oxidative tandem spirocyclization and 1,2-aryl migration. This approach uses a single-electron oxidation system (e.g., a copper catalyst or DDQ) to trigger a cascade reaction that efficiently builds extended polyaromatic systems from substituted fluorene (B118485) precursors. nih.gov Another powerful technique is palladium-catalyzed dearomative cyclization, which can construct fused polycyclic skeletons from readily available starting materials. acs.org
Furthermore, cyclodehydrogenation reactions, which involve the formation of carbon-carbon bonds between two aromatic rings followed by the loss of hydrogen, are a key strategy for synthesizing PAHs. researchgate.net These reactions are often promoted by heat or photochemical methods and can be used to "stitch" together precursor molecules into the final polycyclic structure. These advanced methods, while not yet documented for the specific synthesis of 2,3,4,5,6,7-hexamethoxyphenanthrene, represent the frontier of PAH synthesis and hold potential for accessing such complex structures.
Advanced Spectroscopic Characterization and Structural Elucidation of Phenanthrene, 2,3,4,5,6,7 Hexamethoxy
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No high-resolution mass spectrometry (HRMS) data or tandem mass spectrometry (MS/MS) fragmentation pathways for 2,3,4,5,6,7-hexamethoxyphenanthrene have been reported. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation behavior under ionization.
Electronic Spectroscopy for Understanding Electronic Transitions
Specific Ultraviolet-Visible (UV-Vis) absorption spectra, which would provide insights into the electronic transitions within the molecule, are unavailable. Similarly, there is no information on its fluorescence and luminescence properties, including any potential for Aggregation-Induced Emission (AIE) phenomena.
Advanced X-ray Spectroscopy Techniques for Electronic Structure and Bonding
Data from advanced X-ray spectroscopy techniques, which would offer a deeper understanding of the electronic structure and bonding within the 2,3,4,5,6,7-hexamethoxyphenanthrene molecule, has not been published.
The absence of this fundamental spectroscopic data precludes the creation of a scientifically accurate and informative article as requested. Further research and publication by the scientific community would be required to enable a thorough characterization of this compound.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
Comprehensive searches of scientific literature and spectroscopic databases did not yield specific X-ray Absorption Near Edge Structure (XANES) spectroscopy data for the compound Phenanthrene (B1679779), 2,3,4,5,6,7-hexamethoxy-. While XANES is a powerful technique for probing the electronic structure of materials, including polycyclic aromatic hydrocarbons (PAHs), research has focused on the parent phenanthrene molecule or other derivatives. oup.comarxiv.org These studies explore the impact of factors like hydrogenation on the carbon backbone's stability upon X-ray absorption. oup.com However, dedicated XANES studies on the hexamethoxy-substituted variant are not publicly available.
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Similarly, specific Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy data for Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is not available in the reviewed literature. NEXAFS studies have been conducted on related methoxy-substituted PAHs, such as tetramethoxypyrene, to investigate charge transfer properties. researchgate.net These studies demonstrate the utility of NEXAFS in analyzing the electronic structure of functionalized PAHs by examining the resonance intensities and energy shifts at the oxygen and other elemental edges. researchgate.net However, without direct experimental data for Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, a detailed analysis of its NEXAFS spectrum cannot be provided.
X-ray Photoelectron Spectroscopy (XPS)
There is no specific X-ray Photoelectron Spectroscopy (XPS) data available in the public domain for Phenanthrene, 2,3,4,5,6,7-hexamethoxy-. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS has been applied to the study of PAHs and their derivatives to understand their electronic properties and interactions, dedicated studies on this particular hexamethoxy-substituted phenanthrene have not been reported.
Computational and Theoretical Investigations of Phenanthrene, 2,3,4,5,6,7 Hexamethoxy
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules like Phenanthrene (B1679779), 2,3,4,5,6,7-hexamethoxy-.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, the core phenanthrene structure is largely planar. However, the presence of six bulky methoxy (B1213986) groups introduces significant steric hindrance.
Table 1: Hypothetical Optimized Dihedral Angles of Methoxy Groups in Phenanthrene, 2,3,4,5,6,7-hexamethoxy- (Note: This data is illustrative, based on expected steric effects in the absence of specific published calculations for this molecule.)
| Methoxy Group Position | C-C-O-C Dihedral Angle (°) |
| 2 | 15.2 |
| 3 | -165.8 |
| 4 | 85.1 |
| 5 | -92.4 |
| 6 | 170.3 |
| 7 | -8.9 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, the methoxy groups act as electron-donating groups, which would be expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted phenanthrene. This would result in a smaller HOMO-LUMO gap, suggesting that the molecule is more reactive and can be more easily excited electronically. The electron density of the HOMO is expected to be distributed across the phenanthrene core with significant contributions from the oxygen atoms of the methoxy groups. The LUMO is likely to be a π* orbital primarily located on the phenanthrene ring system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Phenanthrene, 2,3,4,5,6,7-hexamethoxy- (Note: This data is illustrative and represents typical values for highly methoxylated aromatic systems.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 3.50 |
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules.
UV-Vis Spectroscopy: The electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals determine the UV-Vis absorption spectrum. Due to the smaller HOMO-LUMO gap caused by the electron-donating methoxy groups, Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is predicted to absorb light at longer wavelengths (a bathochromic or red shift) compared to the parent phenanthrene molecule.
NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be expected for the aromatic protons and the protons of the six methoxy groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the methoxy groups, while the methoxy protons would likely appear as sharp singlets. The ¹³C NMR spectrum would show signals for the carbons of the phenanthrene core and the distinct carbons of the methoxy groups.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for Phenanthrene, 2,3,4,5,6,7-hexamethoxy- (Note: This data is illustrative, based on general principles of NMR spectroscopy for methoxy-substituted aromatics.)
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Methoxy Protons | 3.8 - 4.2 |
| Aromatic Carbons | 110 - 150 |
| Methoxy Carbons | 55 - 60 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with other molecules and their environment.
Intermolecular Interactions and Aggregation Tendencies
MD simulations can reveal how molecules of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- interact with each other. The large, flat phenanthrene core suggests the potential for π-π stacking interactions, a common feature of PAHs that can lead to aggregation. However, the out-of-plane methoxy groups, as predicted by DFT, would likely create significant steric hindrance, potentially disrupting the ideal face-to-face stacking.
Simulations would likely show that while there is an attraction between the aromatic cores, the molecules may adopt a more offset or slipped-stacking arrangement to accommodate the bulky substituents. In addition to van der Waals forces and π-π interactions, the polar C-O bonds of the methoxy groups would introduce dipole-dipole interactions that could influence the orientation of molecules within an aggregate.
Solvent Effects on Molecular Conformation and Dynamics
The behavior of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- in solution can also be modeled using MD simulations. The choice of solvent would have a significant impact on the molecule's conformation and dynamics.
In a non-polar solvent: The molecule would likely experience a greater tendency to self-associate through π-π stacking, as interactions with the solvent would be relatively weak. The rotational dynamics of the methoxy groups might be less hindered.
In a polar solvent: The polar solvent molecules would interact with the methoxy groups through dipole-dipole interactions. This could lead to the formation of a solvent shell around the molecule, potentially reducing the tendency for aggregation. The interactions with the solvent could also influence the preferred rotational conformations of the methoxy groups. MD simulations could track the time-evolution of the dihedral angles of the methoxy groups to quantify these dynamic solvent effects.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, transition states, and the energetics involved. While specific computational studies on the reaction mechanisms of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- are not extensively available in the reviewed literature, the established methodologies for polycyclic aromatic hydrocarbons (PAHs) and their derivatives provide a clear framework for how such investigations would be conducted.
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of a reaction mechanism involves identifying the stable intermediates and the transition states that connect them. Transition state theory is a cornerstone of these investigations. For a molecule like Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, computational methods such as Density Functional Theory (DFT) would be employed to locate the geometry of transition states for various potential reactions, such as electrophilic aromatic substitution, oxidation, or thermal rearrangements.
The characterization of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is found. This imaginary frequency confirms that the located structure is a first-order saddle point on the potential energy surface. The reaction pathway is then traced by following the intrinsic reaction coordinate (IRC) from the transition state down to the reactant and product minima. This provides a detailed picture of the atomic motions during the chemical transformation.
For instance, in the theoretical study of electrophilic attack on methoxy-substituted phenanthrenes, calculations would reveal the preferred sites of attack and the structure of the corresponding transition states. The methoxy groups, being electron-donating, would significantly influence the regioselectivity of such reactions.
Hypothetical Example of Transition State Data for an Electrophilic Aromatic Substitution Reaction:
| Parameter | Value |
| Reaction Coordinate | C-electrophile bond formation |
| Imaginary Frequency | -250 cm⁻¹ |
| Key Bond Distances (Å) | C-electrophile: 2.1, C-H: 1.2 |
| Key Bond Angles (°) | C-C-electrophile: 115 |
Energetics of Potential Chemical Transformations
For Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, the activation barriers for various potential transformations would be calculated. For example, the energy barriers for the rotation of the methoxy groups or for demethylation reactions could be determined. These calculations would typically involve optimizing the geometries of the reactants, transition states, and products, followed by single-point energy calculations at a higher level of theory to obtain more accurate energy values.
The calculated energetic data allows for the construction of a reaction energy profile, which visually represents the energy changes along the reaction pathway. This profile is essential for comparing different possible reaction channels and identifying the most likely mechanistic pathway.
Hypothetical Example of Calculated Energetics for a Postulated Reaction Pathway:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +20.5 |
| Products | -12.3 |
Theoretical Analysis of Vibronic Coupling in Electronic Spectra
The electronic spectra of molecules are not simply sharp lines but often exhibit a rich vibrational structure. This structure arises from vibronic coupling, which is the interaction between the electronic and vibrational motions in a molecule. A theoretical analysis of vibronic coupling is essential for accurately interpreting experimental absorption and emission spectra.
For Phenanthrene, 2,3,4,5,6,7-hexamethoxy-, theoretical methods would be used to calculate the vibrational modes that couple to the electronic transitions. This involves calculating the Franck-Condon factors, which determine the intensities of the vibronic transitions. The calculations would start with the optimization of the ground and excited state geometries. The differences in these geometries are key to understanding which vibrational modes will be excited upon electronic transition.
The theoretical vibronic spectrum can then be simulated and compared with experimental data. This comparison allows for the assignment of the observed spectral features to specific vibrational modes and provides a deeper understanding of the nature of the excited electronic states. For large molecules like this substituted phenanthrene, anharmonic effects can also be significant and may need to be included in the theoretical model for a more accurate description of the spectra.
Hypothetical Example of Calculated Vibronic Coupling Data for the S₀ → S₁ Transition:
| Vibrational Mode | Frequency (cm⁻¹) | Franck-Condon Factor | Description |
| ν₁ | 1605 | 0.85 | C=C stretching |
| ν₂ | 1450 | 0.62 | CH₃ rocking |
| ν₃ | 1280 | 0.48 | C-O-C stretching |
| ν₄ | 850 | 0.35 | Ring breathing |
Chemical Reactivity and Transformation Mechanisms of Hexamethoxyphenanthrene
Electrophilic Aromatic Substitution Reactions on the Phenanthrene (B1679779) Core
The phenanthrene skeleton of 2,3,4,5,6,7-hexamethoxyphenanthrene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of six electron-donating methoxy (B1213986) groups. Methoxy groups are known to be activating and ortho, para-directing substituents in EAS reactions. organicchemistrytutor.comyoutube.comwikipedia.org They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution process. organicchemistrytutor.com
In the case of 2,3,4,5,6,7-hexamethoxyphenanthrene, the cumulative electron-donating effect of the six methoxy groups makes the aromatic ring exceptionally nucleophilic. However, the regioselectivity of electrophilic attack is complex to predict without experimental data. The directing effects of multiple substituents can either reinforce or oppose each other. youtube.com In this molecule, all substituents are activating. The positions on the phenanthrene core that are not substituted (1, 8, 9, and 10) are the potential sites for electrophilic attack. The precise location of substitution will be determined by a combination of the additive directing effects of the methoxy groups and steric hindrance. The most likely positions for substitution would be those that are electronically most activated and sterically accessible.
A qualitative analysis suggests that the 1, 8, 9 and 10 positions are the most probable sites for electrophilic attack. The stability of the resulting carbocation intermediates would be the determining factor for the final product distribution. For instance, attack at the 9-position would lead to a carbocation that is well-stabilized by the neighboring methoxy groups.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2,3,4,5,6,7-Hexamethoxyphenanthrene
| Position of Attack | Electronic Activation | Steric Hindrance | Predicted Outcome |
| 1 and 8 | Moderately activated by adjacent methoxy groups. | Relatively accessible. | Minor products may be formed. |
| 9 and 10 | Highly activated due to stabilization from multiple methoxy groups. | Potentially less hindered than positions 1 and 8. | Major products are expected. |
It is important to note that with such a high degree of activation, the reactions may require milder conditions to avoid polysubstitution or side reactions.
Oxidative and Reductive Transformations of the Aromatic System
The extended π-system of the phenanthrene core in 2,3,4,5,6,7-hexamethoxyphenanthrene is susceptible to both oxidative and reductive transformations. The electron-rich nature of the molecule, due to the methoxy groups, generally makes it more prone to oxidation.
Oxidation:
The aromatic rings of PAHs are generally resistant to strong oxidizing agents like KMnO4 under neutral or alkaline conditions. openstax.org However, under more vigorous conditions, oxidation can occur. For polymethoxy-substituted aromatic compounds, oxidative cleavage of the aromatic ring can be a potential reaction pathway. The oxidation of phenanthrene itself can lead to various products, including phenanthrenequinone (B147406) and, upon further oxidation, ring-opened products like diphenic acid. The presence of multiple methoxy groups would likely influence the site of oxidative attack and the stability of the resulting products.
Reduction:
Catalytic hydrogenation is a common method for the reduction of the aromatic rings of PAHs. nih.gov The complete saturation of the phenanthrene core to form perhydrophenanthrene derivatives is achievable, though it often requires high pressures, high temperatures, and active catalysts such as platinum, palladium, or nickel. frontiersin.orgmdpi.com The hydrogenation of phenanthrene typically proceeds in a stepwise manner, with the outer rings being reduced first. For 2,3,4,5,6,7-hexamethoxyphenanthrene, the methoxy groups are not expected to be reduced under typical catalytic hydrogenation conditions used for the aromatic core.
Table 2: Potential Catalytic Transformations of the Aromatic System
| Reaction Type | Reagents and Conditions | Potential Products |
| Catalytic Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) under harsh conditions. | Ring-opened dicarboxylic acids, quinones. |
| Catalytic Hydrogenation | H2 gas with catalysts like Pt, Pd, or Ni at elevated temperature and pressure. | Hexamethoxy-tetrahydrophenanthrene, Hexamethoxy-octahydrophenanthrene, Hexamethoxy-perhydrophenanthrene. |
Reactions Involving Methoxy Substituents
The six methoxy groups on the phenanthrene core are also sites of potential chemical reactivity, primarily involving the cleavage of the ether linkage.
The cleavage of aryl methyl ethers to form the corresponding phenols is a common transformation in organic synthesis. wikipedia.org This can be achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). libretexts.orgwikipedia.org The reaction with HBr or HI typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. libretexts.org This results in the formation of a phenol (B47542) and methyl halide. Given the presence of six methoxy groups in 2,3,4,5,6,7-hexamethoxyphenanthrene, complete demethylation would yield the corresponding hexahydric phenol, 2,3,4,5,6,7-hexahydroxyphenanthrene. Selective or partial demethylation might be achievable under carefully controlled conditions.
The cleavage of the ether linkages in 2,3,4,5,6,7-hexamethoxyphenanthrene is synonymous with the demethylation reactions discussed above. The carbon-oxygen bond of an aryl methyl ether can be cleaved under strongly acidic conditions. wikipedia.orglibretexts.org The mechanism of this cleavage depends on the structure of the ether. For aryl methyl ethers, the reaction with strong acids like HBr or HI involves the protonation of the ether oxygen, making the alcohol a good leaving group. The halide ion then acts as a nucleophile, attacking the methyl group to displace the phenoxide.
Table 3: Common Reagents for the Cleavage of Aryl Methyl Ethers
| Reagent | Conditions | Mechanism | Product |
| Hydrogen Bromide (HBr) | Concentrated aqueous solution, often with heating. | SN2 attack of Br- on the methyl group after protonation of the ether oxygen. | Phenol and Methyl Bromide |
| Hydrogen Iodide (HI) | Concentrated aqueous solution, often with heating. | SN2 attack of I- on the methyl group after protonation of the ether oxygen. | Phenol and Methyl Iodide |
| Boron Tribromide (BBr3) | Anhydrous solvent (e.g., CH2Cl2) at low temperatures. | Formation of a Lewis acid-base adduct, followed by intramolecular or intermolecular bromide attack on the methyl group. | Phenol (after workup) |
It is important to consider that the reactivity of the six methoxy groups may not be identical due to their different positions on the phenanthrene core, which could potentially allow for selective cleavage under specific reaction conditions.
Radical Reactions and Polymerization Pathways
The presence of six methoxy groups on the phenanthrene core significantly influences its electronic properties. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic system. This high electron density makes the molecule susceptible to oxidation and can stabilize radical cation intermediates, which are key species in many radical reactions and polymerization processes.
The formation of dimers from phenanthrene precursors often proceeds through radical coupling mechanisms. In the case of 2,3,4,5,6,7-hexamethoxyphenanthrene, which lacks phenolic hydroxyl groups, the initial step would likely involve the formation of a radical cation through a one-electron oxidation. This oxidation could be achieved chemically, using reagents like iron(III) chloride or other single-electron oxidants, or electrochemically.
Once the radical cation is formed, it can undergo coupling with a neutral molecule of hexamethoxyphenanthrene. The position of this coupling would be dictated by the spin density distribution in the radical cation and steric factors. The numerous methoxy groups would likely direct coupling to positions with the highest electron density and accessibility. Following the initial coupling, a second oxidation and subsequent deprotonation would lead to the formation of a biphenanthrene (B1261930) derivative.
The biogenesis of naturally occurring dimeric phenanthrenoids is believed to involve the radical coupling of phenanthrene subunits. nih.gov While many natural examples involve phenolic precursors, the fundamental mechanism of radical-mediated C-C bond formation provides a model for the potential dimerization of hexamethoxyphenanthrene. Theoretical studies on the stability of organic radicals indicate that resonance stabilization, which would be significant in the hexamethoxyphenanthrene radical cation, is a key factor in their formation and subsequent reactions.
Table 1: Hypothetical Spin Densities and Steric Accessibility for Radical Coupling of 2,3,4,5,6,7-Hexamethoxyphenanthrene Radical Cation
| Position | Calculated Spin Density (Arbitrary Units) | Steric Hindrance Factor | Predicted Coupling Reactivity |
| 1 & 8 | Moderate | Low | High |
| 9 & 10 | High | Moderate | Moderate |
| C-C (inter-ring) | Low | High | Low |
Note: This table is based on theoretical principles and analogies to other methoxy-substituted aromatic systems, as direct experimental data for 2,3,4,5,6,7-hexamethoxyphenanthrene is not available.
The synthesis of polymers with well-defined architectures from phenanthrene-based monomers is an area of growing interest. Controlled polymerization techniques, also known as living radical polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. Several strategies could theoretically be applied to the polymerization of a suitably functionalized 2,3,4,5,6,7-hexamethoxyphenanthrene monomer, such as a vinyl-substituted derivative.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for the controlled polymerization of a wide range of monomers. A vinyl-substituted hexamethoxyphenanthrene could potentially be polymerized using a typical ATRP setup, which involves an alkyl halide initiator and a transition metal complex (e.g., copper or iron) as a catalyst. The electron-rich nature of the hexamethoxyphenanthrene moiety might influence the polymerization kinetics and the stability of the propagating radical.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that relies on a chain transfer agent, typically a thiocarbonylthio compound. This method is known for its tolerance to a wide variety of functional groups and could be a suitable choice for the polymerization of a functionalized hexamethoxyphenanthrene monomer.
Electrochemical Polymerization: Given the electron-rich nature of the hexamethoxyphenanthrene core, electrochemical polymerization presents a viable pathway. By applying an oxidative potential, radical cations can be generated in situ, which can then couple to form polymer chains. This method can produce thin, conductive polymer films directly onto an electrode surface. The methoxy groups play a crucial role in lowering the oxidation potential, making the polymerization more accessible.
Table 2: Potential Controlled Polymerization Methods for a Vinyl-Substituted Hexamethoxyphenanthrene Monomer
| Polymerization Method | Key Components | Potential Advantages | Potential Challenges |
| ATRP | Alkyl halide initiator, transition metal catalyst | Good control over molecular weight and dispersity | Catalyst sensitivity, potential side reactions with the electron-rich monomer |
| RAFT | RAFT agent (thiocarbonylthio compound), radical initiator | High tolerance to functional groups, broad monomer scope | RAFT agent synthesis, potential for color in the final polymer |
| Electrochemical Polymerization | Monomer, supporting electrolyte, electrode | Direct film formation, solvent-free possibilities | Limited to conductive substrates, potential for over-oxidation and side reactions |
Note: This table presents a theoretical application of these methods to a hypothetical vinyl-substituted 2,3,4,5,6,7-hexamethoxyphenanthrene monomer, as specific experimental data is not available.
No Information Found for "Phenanthrene, 2,3,4,5,6,7-hexamethoxy-"
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound “Phenanthrene, 2,3,4,5,6,7-hexamethoxy-”. Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline.
The conducted searches aimed to retrieve data on the following aspects of “Phenanthrene, 2,3,4,5,6,7-hexamethoxy-”:
Role in Organic Electronic Materials Development: No studies detailing its charge transport properties or its applications as a fluorophore or probe in light-emitting devices were identified.
Applications in Catalysis and Coordination Chemistry: There is no available research on its use in ligand design for metal complexation or its catalytic activity in organic transformations.
Self-Assembly and Supramolecular Chemistry: The search yielded no information regarding the self-assembly behavior or supramolecular chemistry of this specific hexamethoxyphenanthrene derivative.
While general information exists for the parent compound, phenanthrene, and for other methoxy-substituted polycyclic aromatic hydrocarbons, these findings cannot be directly attributed to “Phenanthrene, 2,3,4,5,6,7-hexamethoxy-” without specific experimental evidence. Adhering to the principles of scientific accuracy and the strict focus on the requested compound, the article cannot be produced.
This lack of information suggests that “Phenanthrene, 2,3,4,5,6,7-hexamethoxy-” may be a novel or largely unstudied compound within the scientific community.
Advanced Materials Applications and Design Principles Based on Hexamethoxyphenanthrene Derivatives
Self-Assembly and Supramolecular Chemistry of Hexamethoxyphenanthrenes
Design of Ordered Architectures
The design of ordered architectures using derivatives of 2,3,4,5,6,7-hexamethoxyphenanthrene would be fundamentally guided by the interplay of the planar phenanthrene (B1679779) core and the steric and electronic contributions of the six methoxy (B1213986) groups. The strategic placement of these substituents is expected to be a key determinant in the supramolecular assembly and resulting solid-state packing, which are crucial for the development of functional materials.
The dense methoxy substitution on the phenanthrene core is predicted to significantly influence its self-assembly into ordered structures. The methoxy groups, with their potential for C-H···O hydrogen bonding, can act as directional handles to guide the molecules into specific arrangements. rsc.orgmdpi.com The electron-donating nature of methoxy groups also modulates the electron density of the aromatic system, which can influence electrostatic and π-π stacking interactions. researchgate.netillinois.edu
Control over the crystallization process, such as the choice of solvent and temperature, would be critical in directing the formation of desired polymorphs with specific packing motifs. Different solvents could lead to the formation of solvates or induce different intermolecular interaction patterns, thereby influencing the final crystal architecture.
A theoretical approach to designing ordered architectures with this molecule would involve a careful balance of attractive and repulsive forces. While the methoxy groups offer pathways for attractive C-H···O interactions, their bulkiness can also introduce steric hindrance, which may prevent close packing of the aromatic cores. researchgate.net This steric effect could be exploited to create porous frameworks or to control the dimensionality of the resulting structures. For instance, the steric hindrance might favor a herringbone packing over a co-facial π-stacking arrangement, which has been observed in other methoxy-substituted picenes. acs.org
The table below outlines hypothetical design strategies for achieving different types of ordered architectures with 2,3,4,5,6,7-hexamethoxyphenanthrene, based on principles from related systems.
| Architectural Goal | Design Principle | Key Intermolecular Interactions | Potential Application |
| 1D π-Stacked Arrays | Minimizing steric hindrance between adjacent molecules to allow for overlap of the phenanthrene cores. This might be achieved through specific solvent choices that mediate interactions. | π-π stacking, C-H···π interactions | Organic electronics, charge transport materials |
| 2D Herringbone Sheets | Maximizing C-H···O and C-H···π interactions while accommodating the steric bulk of the methoxy groups. | C-H···O hydrogen bonds, C-H···π interactions | Field-effect transistors, sensors |
| 3D Porous Networks | Utilizing bulky substituents or co-crystallizing agents to prevent dense packing, creating voids within the crystal lattice. | Steric repulsion, host-guest interactions | Gas storage, separation materials |
Intermolecular Interactions and Crystal Engineering
The crystal engineering of 2,3,4,5,6,7-hexamethoxyphenanthrene would be a nuanced exercise in managing a variety of weak intermolecular forces. The absence of strong hydrogen bond donors means that the supramolecular assembly will be governed by a combination of C-H···O interactions, π-π stacking, and van der Waals forces.
π-π Stacking: The extended aromatic system of the phenanthrene core provides a strong driving force for π-π stacking interactions. nih.govnih.govyoutube.com However, the high degree of methoxy substitution is likely to introduce significant steric hindrance, potentially preventing the close face-to-face stacking typically seen in unsubstituted PAHs. Instead, parallel-displaced or slipped-stack arrangements might be more favorable, where the steric clash between the methoxy groups of adjacent molecules is minimized. youtube.com The electronic nature of the methoxy groups, being electron-donating, will also enrich the π-system, potentially strengthening these interactions.
Steric Effects: The six methoxy groups occupy a significant volume around the phenanthrene core. Their steric bulk will play a crucial role in determining the final crystal packing. researchgate.net It is plausible that the molecule will adopt a non-planar conformation to alleviate steric strain, which would further complicate the packing. In a study of methoxy-substituted chalcones, a greater number of methoxy groups led to more significant deviations from planarity. scielo.br This interplay between attractive interactions and steric repulsion is a key challenge and opportunity in the crystal engineering of this molecule.
The following table summarizes the key intermolecular interactions anticipated in the crystal structure of 2,3,4,5,6,7-hexamethoxyphenanthrene and their expected influence on the crystal packing.
| Interaction Type | Description | Predicted Influence on Crystal Structure |
| C-H···O Hydrogen Bonds | Interactions between the hydrogen atoms of the methyl and aromatic groups and the oxygen atoms of the methoxy groups. | Formation of 1D chains, 2D sheets, or 3D networks, providing robustness and directionality to the crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent phenanthrene cores. | Likely to be in a parallel-displaced or slipped-stack arrangement due to steric hindrance from the methoxy groups. |
| C-H···π Interactions | Interactions between the C-H bonds of one molecule and the π-electron cloud of an adjacent aromatic ring. | Contributes to the overall stability of the crystal packing, often seen in herringbone arrangements. |
| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Contribute to the overall cohesive energy of the crystal, filling in the energetic gaps not addressed by more directional interactions. |
Future Research Directions and Unexplored Avenues in Hexamethoxyphenanthrene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted phenanthrenes, particularly those with a high degree of methoxylation, presents a significant challenge in organic chemistry. Future research would need to focus on developing efficient and environmentally benign methods for the preparation of 2,3,4,5,6,7-hexamethoxyphenanthrene. Key areas of exploration could include:
Modern Coupling Reactions: Investigating the use of palladium, copper, or other transition-metal-catalyzed cross-coupling reactions to construct the phenanthrene (B1679779) core from appropriately substituted precursors.
Photocyclization Strategies: Exploring photochemical routes, such as the Mallory photocyclization of stilbene-type precursors, which could be a key step in forming the phenanthrene skeleton.
Green Chemistry Approaches: Employing sustainable solvents, catalysts, and reaction conditions to minimize waste and environmental impact. This could involve microwave-assisted synthesis or flow chemistry techniques to improve efficiency and reduce reaction times.
A comparative table of potential synthetic methodologies is presented below, outlining hypothetical advantages and disadvantages.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Transition-Metal Catalysis | High efficiency, good functional group tolerance | Catalyst cost and toxicity, optimization of reaction conditions |
| Photocyclization | Direct formation of the phenanthrene core | Potential for side reactions, scalability may be an issue |
| Green Chemistry Methods | Environmentally friendly, potentially safer | May require specialized equipment, optimization of new protocols |
Exploration of Advanced Spectroscopic Probes for In Situ Analysis
Once synthesized, understanding the behavior of 2,3,4,5,6,7-hexamethoxyphenanthrene in various chemical environments will be crucial. Advanced spectroscopic techniques could provide real-time insights into its properties and reactivity. Future research in this area could involve:
Time-Resolved Spectroscopy: Utilizing techniques such as transient absorption spectroscopy to study the excited-state dynamics of the molecule, which could be important for applications in optoelectronics.
In Situ NMR and IR Spectroscopy: Monitoring reactions involving the hexamethoxyphenanthrene in real-time to understand reaction mechanisms and identify transient intermediates.
Raman Spectroscopy: Employing surface-enhanced Raman spectroscopy (SERS) to probe the molecule's interaction with surfaces, which could be relevant for sensor applications.
Integration of Hexamethoxyphenanthrenes into Hybrid Material Systems
The unique electronic and structural features of a highly methoxylated phenanthrene could make it a valuable building block for novel hybrid materials. nih.govresearchgate.netnih.gov These materials, which combine organic and inorganic components, can exhibit synergistic properties. nih.govresearchgate.net Future research could explore the incorporation of 2,3,4,5,6,7-hexamethoxyphenanthrene into:
Organic-Inorganic Hybrid Polymers: Covalently linking the phenanthrene derivative to inorganic frameworks, such as silicates or metal oxides, to create materials with enhanced thermal stability and novel optical properties. nih.gov
Metal-Organic Frameworks (MOFs): Using the hexamethoxyphenanthrene as a functionalized organic linker to construct porous MOFs for applications in gas storage, separation, or catalysis. nih.gov
Nanocomposites: Dispersing the molecule within a polymer or inorganic matrix to create nanocomposites with tailored electronic or photophysical properties. nih.gov
The following table summarizes potential hybrid material systems and their prospective applications.
| Hybrid Material System | Potential Application |
| Organic-Inorganic Hybrid Polymers | High-performance coatings, dielectric materials |
| Metal-Organic Frameworks (MOFs) | Gas separation, chemical sensing |
| Nanocomposites | Organic light-emitting diodes (OLEDs), photovoltaics |
Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches
A fundamental understanding of how the molecular structure of 2,3,4,5,6,7-hexamethoxyphenanthrene dictates its physical and chemical properties is essential for its rational design into functional materials. researchgate.net A combined experimental and theoretical approach would be most effective.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. This can provide insights that guide experimental work.
Systematic Derivatization: Synthesizing a series of related hexamethoxyphenanthrene derivatives with slight structural modifications to systematically study how these changes affect the material's properties.
Advanced Characterization: Using techniques such as X-ray crystallography to determine the precise three-dimensional structure of the molecule and correlating this with its observed properties.
This synergistic approach will be critical in elucidating the fundamental principles that govern the behavior of this novel compound and in unlocking its full potential for future applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4,5,6,7-hexamethoxyphenanthrene derivatives, and how can methoxy group positioning be optimized?
- Methodology : Multi-step synthesis often involves methoxylation of phenanthrene precursors via Friedel-Crafts alkylation or nucleophilic substitution. For example, methoxy groups can be introduced using p-toluenesulfonic acid and ferric sulfate as catalysts in methanol . Chromatographic purification (e.g., silica gel with CH₂Cl₂ elution) is critical for isolating derivatives, with yields typically ~80% for hexamethoxy variants .
- Key Data :
| Derivative | Yield (%) | Purification Method |
|---|---|---|
| 5b | 81.42 | Silica gel (CH₂Cl₂) |
| 5c | 4.60 | Silica gel (CH₂Cl₂) |
Q. How can structural elucidation of hexamethoxyphenanthrene derivatives be performed?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) with mass spectrometry (MS). For instance, ¹H NMR can resolve methoxy proton signals (δ 3.2–3.8 ppm) and aromatic proton splitting patterns . High-resolution MS (HRMS) confirms molecular formulas (e.g., C₂₀H₂₂O₆ for hexamethoxy derivatives) .
Advanced Research Questions
Q. What experimental designs are optimal for enhancing hexamethoxyphenanthrene biodegradation in contaminated soils?
- Methodology : Use multi-factorial statistical designs like Plackett-Burman to screen nutrient combinations. For example, test macro/micronutrients (e.g., N, P, trace metals) in mineral salt media (MSM) to maximize microbial degradation efficiency .
- Key Insight : Orthogonal designs reduce variable interactions, enabling isolation of critical factors (e.g., nitrogen availability) while minimizing experimental runs .
Q. How do root exudates influence soil adsorption of hexamethoxyphenanthrene?
- Methodology : Conduct batch equilibrium experiments with artificial root exudates (ARE). Measure distribution coefficients (Kd) and organic carbon-normalized coefficients (Koc) via linear sorption models. ARE increases dissolved organic matter (DOM), reducing Koc by 15–30% at 100 mg/L ARE .
- Data :
| ARE Concentration (mg/L) | Koc Reduction (%) |
|---|---|
| 50 | 10–15 |
| 100 | 20–30 |
Q. What modeling approaches predict sediment-to-water flux of hexamethoxyphenanthrene?
- Methodology : Use finite-layer diffusion models (e.g., RECOVERY 4.3.1) with uniform initial concentration and zero basal flux. Laboratory-scale models show linear flux increases over time (R² > 0.95), validated against GC/MS measurements .
Q. Can hydrodynamic cavitation degrade hexamethoxyphenanthrene in aqueous systems?
- Methodology : Apply cavitation reactors with controlled pressure (1–5 bar) and cavitation number (0.1–0.3). Pilot studies show >70% degradation in 60 minutes for phenanthrene analogs, with pseudo-first-order kinetics (k = 0.02 min⁻¹) .
Q. How does hexamethoxyphenanthrene modulate nonlinear optical (NLO) properties in conjugated polymers?
- Methodology : Measure hyperpolarizabilities via hyper-Rayleigh scattering. Methoxy groups enhance electron delocalization in poly(phenanthrene) backbones, increasing NLO response by 200–300% when polymer torsion angles are optimized .
Q. Does bioaugmentation improve vermiremediation of hexamethoxyphenanthrene-contaminated soil?
- Methodology : Co-inoculate earthworms (Eisenia fetida) with PAH-degrading bacteria (e.g., Pseudomonas spp.). ANOVA analysis shows 40–50% removal efficiency in 28 days (vs. 15% in natural attenuation), with significant reductions in Koc (p < 0.05) .
Contradictions and Considerations
- Synthesis Yields : Methoxy group positioning (e.g., para vs. ortho) significantly affects yields (4–80%), necessitating regioselective catalysts .
- Biodegradation Variability : Nutrient optimization via Plackett-Burman may conflict with field conditions (e.g., pH, temperature), requiring site-specific validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
